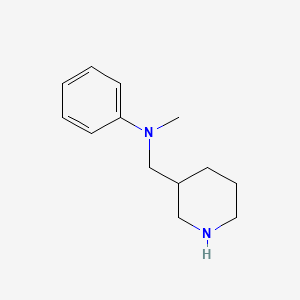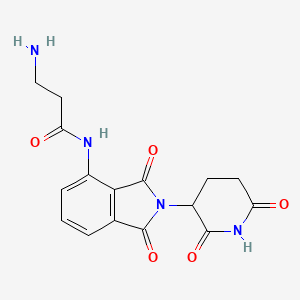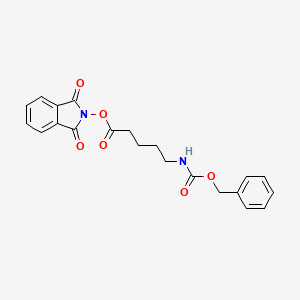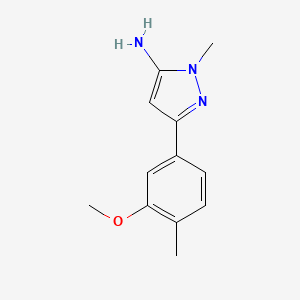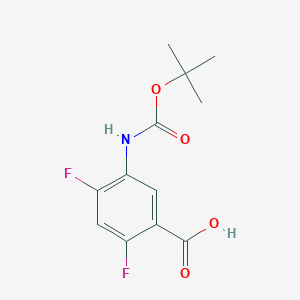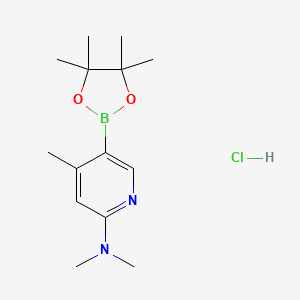![molecular formula C10H9NO3 B13580948 methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a versatile small molecule scaffold with a molecular weight of 191.19 g/mol . It is known for its unique structure, which includes a cyclopenta[b]pyridine ring system. This compound is used in various research fields due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyridine derivative with a cyclopentanone derivative in the presence of a catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridine derivatives .
Scientific Research Applications
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
- Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate
Uniqueness
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-3-2-6-7(11-8)4-5-9(6)12/h2-3H,4-5H2,1H3 |
InChI Key |
DROIISWLNLLMTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


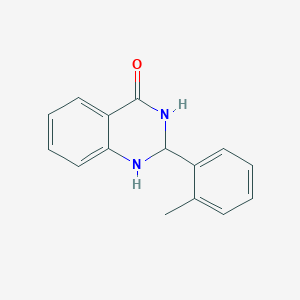

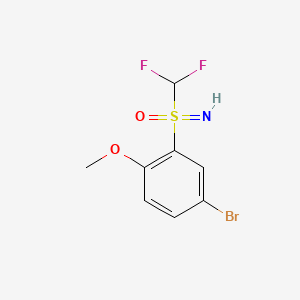
![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide](/img/structure/B13580883.png)
![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
